molecular formula C23H19N5O2S2 B2834453 1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone CAS No. 899752-08-0

1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B2834453
CAS No.: 899752-08-0
M. Wt: 461.56
InChI Key: KPXDNMQISXOECR-UHFFFAOYSA-N
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Description

1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a useful research compound. Its molecular formula is C23H19N5O2S2 and its molecular weight is 461.56. The purity is usually 95%.
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Biological Activity

The compound 1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone represents a new class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

This compound is characterized by:

  • A pyrazole ring , known for its diverse biological properties.
  • A thiophene moiety , which enhances the compound's pharmacological profile.
  • A pyridinyl oxadiazole component , contributing to its potential interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, derivatives containing the pyrazole and thiophene rings have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties
Compounds like this one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Effects
The presence of the thiophene and oxadiazole groups suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment.

Antioxidant Activity
The compound may also possess antioxidant properties, which can protect cells from oxidative stress. This is critical in preventing various diseases linked to oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A study on pyrazole derivatives showed that compounds with thiophene rings exhibited enhanced anticancer activity through apoptosis induction in cancer cells (Keter & Darkwa, 2012).
  • Anti-inflammatory Research : Research indicated that certain pyrazole derivatives displayed significant anti-inflammatory effects comparable to standard drugs like indomethacin (Gollapalli Naga Raju et al., 2016).
  • Antimicrobial Evaluation : In vitro studies demonstrated that derivatives with thiophene and oxadiazole groups showed promising antibacterial activity against resistant strains (Datar & Jadhav, 2014).

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The pyrazole and oxadiazole rings may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation, thus providing analgesic effects.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with related structures:

Compound NameStructural FeaturesBiological Activity
4-MethylphenylpyrazolePyrazole ringAnticancer
Thiophenecarboxylic AcidThiophene + carboxylic acidAntimicrobial
5-Oxovaleric AcidPentanoic acid backboneAnti-inflammatory

This comparison highlights how the unique combination of functional groups in the target compound may confer distinct biological activities not observed in simpler analogs.

Properties

IUPAC Name

1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S2/c1-15-4-6-16(7-5-15)19-13-18(20-3-2-12-31-20)27-28(19)21(29)14-32-23-26-25-22(30-23)17-8-10-24-11-9-17/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXDNMQISXOECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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